Ethyl 2,6-dibromopyridine-4-carboxylate is a key compound used in organic synthesis, particularly in the construction of oligopyridine derivatives. [] These derivatives, particularly bipyridines, terpyridines, and higher order oligopyridines, are of significant interest due to their coordination chemistry and potential applications in areas such as catalysis, materials science, and supramolecular chemistry. [] The compound serves as a versatile building block due to the presence of the ethyl carboxylate group and the two bromine atoms, which allow for further functionalization and elaboration of the pyridine core. []
Synthesis Analysis
Ethyl 2,6-dibromopyridine-4-carboxylate is synthesized in a two-step procedure starting from commercially available citrazinic acid. [] While the specific details of the synthesis are not provided in the provided abstracts, it likely involves the bromination of citrazinic acid followed by esterification of the carboxylic acid group to yield the desired ethyl ester.
Chemical Reactions Analysis
Ethyl 2,6-dibromopyridine-4-carboxylate is primarily employed in Stille coupling reactions. [] This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the bromine-bearing carbon of the pyridine ring and an organostannane reagent. This reaction is particularly useful for the synthesis of oligopyridines, where ethyl 2,6-dibromopyridine-4-carboxylate can be coupled with appropriately substituted organostannane derivatives of pyridine to yield bipyridines, terpyridines, and even higher order oligopyridines with a carboxylate functional group at the central pyridine ring. []
Applications
The primary application of ethyl 2,6-dibromopyridine-4-carboxylate is in the synthesis of oligopyridines. [] These oligopyridine derivatives are highly valuable in various scientific research fields:
Related Compounds
Citrazinic Acid
Compound Description: Citrazinic acid, also known as 2,6-dihydroxyisonicotinic acid, is a commercially available chemical compound. It serves as a key starting material for the synthesis of ethyl 2,6-dibromopyridine-4-carboxylate. []
Relevance: Citrazinic acid is the starting material used to synthesize ethyl 2,6-dibromopyridine-4-carboxylate. The structural similarity lies in the pyridine ring with carboxylate functionality at the 4-position. The two hydroxyl groups in citrazinic acid are replaced with bromine atoms in ethyl 2,6-dibromopyridine-4-carboxylate. [] (https://www.semanticscholar.org/paper/eff79399236b21a08661bd43063b5c544c3c47c1)
2,2'-Bipyridines
Compound Description: 2,2'-Bipyridines represent a class of compounds featuring two pyridine rings linked by a single bond. The research highlights the synthesis of 2,2'-bipyridines bearing a carboxylate functional group directly attached to the central pyridine ring. []
Relevance: Ethyl 2,6-dibromopyridine-4-carboxylate is a precursor to 2,2'-bipyridines. The Stille coupling reaction, using ethyl 2,6-dibromopyridine-4-carboxylate, allows for the creation of the central pyridine ring with the carboxylate group in 2,2'-bipyridines. [] (https://www.semanticscholar.org/paper/eff79399236b21a08661bd43063b5c544c3c47c1)
2,2':6',2''-Terpyridines
Compound Description: 2,2':6',2''-Terpyridines are a class of compounds containing three pyridine rings linked together. The research focuses on synthesizing 2,2':6',2''-terpyridines with a carboxylate functional group directly attached to the central pyridine ring. []
Relevance: Ethyl 2,6-dibromopyridine-4-carboxylate is utilized in the synthesis of 2,2':6',2''-terpyridines. Similar to the 2,2'-bipyridines, the Stille coupling reaction with ethyl 2,6-dibromopyridine-4-carboxylate enables the formation of the central pyridine ring with the carboxylate group in these terpyridines. [] (https://www.semanticscholar.org/paper/eff79399236b21a08661bd43063b5c544c3c47c1)
2,2':6',2'':6'',2''':6''',2''''-Quinquepyridines
Compound Description: 2,2':6',2'':6'',2''':6''',2''''-Quinquepyridines constitute a class of compounds consisting of five pyridine rings connected in a linear arrangement. The research investigates the synthesis of 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines possessing a carboxylate functional group directly linked to the central pyridine ring. []
Relevance: Ethyl 2,6-dibromopyridine-4-carboxylate serves as a starting point for the synthesis of 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines. Utilizing the Stille coupling reaction with ethyl 2,6-dibromopyridine-4-carboxylate allows for the construction of the central pyridine ring carrying the carboxylate group in these quinquepyridines. [] (https://www.semanticscholar.org/paper/eff79399236b21a08661bd43063b5c544c3c47c1)
Ethyl 2,6-dibromopyridine-4-carboxylate
Compound Description: Ethyl 2,6-dibromopyridine-4-carboxylate is a key compound prepared in two steps starting from commercially available citrazinic acid. By using the Stille coupling reaction ethyl 2,6-dibromopyridine-4-carboxylate was converted to 2,2'-bipyridines, 2,2':6',2''-terpyridines, and 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines which bear a carboxylate functional group directly attached to the central pyridine ring. []
Relevance: Ethyl 2,6-dibromopyridine-4-carboxylate serves as a vital intermediary in synthesizing oligopyridines, including 2,2'-bipyridines, 2,2':6',2''-terpyridines, and 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines. Its structure, featuring bromine atoms at the 2 and 6 positions, makes it a suitable substrate for Stille coupling reactions, enabling the introduction of various substituents onto the pyridine ring. [] (https://www.semanticscholar.org/paper/eff79399236b21a08661bd43063b5c544c3c47c1)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ritonavir is an L-valine derivative that is L-valinamide in which alpha-amino group has been acylated by a [(2-isopropyl-1,3-thiazol-4-yl)methyl]methylcarbamoyl group and in which a hydrogen of the carboxamide amino group has been replaced by a (2R,4S,5S)-4-hydroxy-1,6-diphenyl-5-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}hexan-2-yl group. A CYP3A inhibitor and antiretroviral drug from the protease inhibitor class used to treat HIV infection and AIDS, it is often used as a fixed-dose combination with another protease inhibitor, lopinavir. Also used in combination with dasabuvir sodium hydrate, ombitasvir and paritaprevir (under the trade name Viekira Pak) for treatment of chronic hepatitis C virus genotype 1 infection as well as cirrhosis of the liver. It has a role as an antiviral drug, a HIV protease inhibitor, an environmental contaminant and a xenobiotic. It is a member of 1,3-thiazoles, a L-valine derivative, a carbamate ester, a member of ureas and a carboxamide. Ritonavir (brand name: Norvir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Ritonavir is always used in combination with other HIV medicines. Although ritonavir is FDA-approved for the treatment of HIV infection, it is no longer used for its activity against HIV. Instead, ritonavir (given at low doses) is currently used as a pharmacokinetic enhancer to boost the activity of other HIV medicines.
Ritonavir is an HIV protease inhibitor that interferes with the reproductive cycle of HIV. Although it was initially developed as an independent antiviral agent, it has been shown to possess advantageous properties in combination regimens with low-dose ritonavir and other protease inhibitors. It is now more commonly used as a booster of other protease inhibitors and is available in both liquid formulations and as capsules. While ritonavir is not an active antiviral agent against hepatitis C virus (HCV) infection, it is added in combination therapies indicated for the treatment of HCV infections as a booster. Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors such as [DB09297] and overall drug exposure. American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) guidelines recommend ritonavir-boosted combination therapies as first-line therapy for HCV Genotype 1a/b and 4 treatment-naïve patients with or without cirrhosis. Ritonavir is found in a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the FDA-approved product Viekira Pak. First approved in December 2014, Viekira Pak is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. Ritonavir is also available as a fixed-dose combination product with [DB09296] and [DB09297] as the FDA- and Health Canada-approved product Technivie. First approved in July 2015, Technivie is indicated in combination with Ribavirin for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. In Canada, ritonavir is also available as a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the Health Canada-approved, commercially available product Holkira Pak. First approved in January 2015, Holkira Pak is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a with or without cirrhosis. The inclusion of ritonavir can select for HIV-1 protease inhibitor resistance-associated substitutions. Any HCV/HIV-1 co-infected patients treated with ritonavir-containing combination therapies should also be on a suppressive antiretroviral drug regimen to reduce the risk of HIV-1 protease inhibitor drug resistance. Ritonavir is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as [nirmatrelvir]. Ritonavir is a Cytochrome P450 3A Inhibitor and Protease Inhibitor. The mechanism of action of ritonavir is as a HIV Protease Inhibitor and Cytochrome P450 3A Inhibitor and Cytochrome P450 2D6 Inhibitor and Cytochrome P450 2C19 Inducer and Cytochrome P450 3A Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor and Cytochrome P450 3A4 Inhibitor and Cytochrome P450 1A2 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2B6 Inducer and UDP Glucuronosyltransferases Inducer. Ritonavir is an antiretroviral protease inhibitor that is widely used in combination with other protease inhibitors in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Ritonavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with ritonavir may result of an exacerbation of the underlying chronic hepatitis B or C. Ritonavir is a peptidomimetic agent that inhibits both HIV-1 and HIV-2 proteases. Ritonavir is highly inhibited by serum proteins but boosts the effect of other HIV proteases by blocking their degradation by cytochrome P450. An HIV protease inhibitor that works by interfering with the reproductive cycle of HIV. It also inhibits CYTOCHROME P-450 CYP3A.